Bilastin
Übersicht
Beschreibung
Bilastine is a second-generation antihistamine used primarily for the treatment of allergic rhinoconjunctivitis and urticaria . It is known for its high selectivity for the histamine H1 receptor, rapid onset, and prolonged duration of action . Unlike first-generation antihistamines, bilastine does not cross the blood-brain barrier, thus minimizing sedative effects .
Wissenschaftliche Forschungsanwendungen
Bilastin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung bei der Synthese potenzieller Verunreinigungen und Zwischenprodukte.
Biologie: Untersuchung seiner Auswirkungen auf Histaminrezeptoren und allergische Reaktionen.
Medizin: Hauptsächlich zur Behandlung von allergischer Rhinokonjunktivitis und Urtikaria eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an und Hemmung des Histamin-H1-Rezeptors . Während einer allergischen Reaktion setzen Mastzellen Histamin frei, das an H1-Rezeptoren bindet und Symptome wie Juckreiz, Niesen und verstopfte Nase auslöst . Durch die Blockierung dieser Rezeptoren verhindert this compound die Aktivierung des allergischen Reaktionsweges und reduziert so die Symptome .
Wirkmechanismus
Target of Action
Bilastine is a second-generation antihistamine that primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism by bilastine helps manage symptoms of allergic conditions .
Mode of Action
Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by bilastine is the histamine pathway . By selectively antagonizing the H1 receptor, bilastine inhibits the effects of histamine, a key mediator of allergic responses. This results in a reduction of allergic symptoms such as nasal congestion and urticaria .
Pharmacokinetics
Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61% , indicating a significant proportion of the administered dose reaches systemic circulation. Its cmax (maximum plasma concentration) decreases by 25% and 33% when taken with a low-fat and high-fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases Cmax by 30% .
Result of Action
The molecular and cellular effects of bilastine’s action primarily involve the reduction of allergic symptoms . By preventing the activation of the H1 receptor, bilastine mitigates the effects of histamine released during allergic responses . This results in a decrease in symptoms such as nasal congestion and urticaria .
Action Environment
As mentioned, the Cmax of bilastine decreases when taken with meals, which could potentially impact its efficacy .
Safety and Hazards
Bilastine is generally well-tolerated . Common side effects include headache, dizziness, and nausea . Severe side effects should be reported to a doctor immediately . It is recommended to take Bilastine on an empty stomach or half an hour before or two hours after a meal . It should not be used in case of allergy to Bilastine .
Zukünftige Richtungen
A new ophthalmic formulation of Bilastine has been developed recently . This formulation is absorbed into the bloodstream in low amounts by the ophthalmic route and has shown a good safety profile after multiple dose administration . Future developments may include the creation of clinically advantageous H1 antihistamines with the aid of molecular techniques .
Biochemische Analyse
Biochemical Properties
Bilastine functions by selectively inhibiting the histamine H1 receptor, which plays a crucial role in allergic reactions. By binding to this receptor, bilastine prevents the activation of the receptor by histamine, thereby reducing allergic symptoms . Bilastine interacts with histamine H1 receptors on the surface of various cells, including mast cells and basophils, which are involved in the release of histamine during allergic reactions . This interaction is highly specific, with bilastine showing a binding affinity (Ki) of 64 nM .
Cellular Effects
Bilastine exerts its effects on various cell types involved in allergic responses. By blocking histamine H1 receptors on mast cells and basophils, bilastine prevents the release of histamine and other inflammatory mediators . This leads to a reduction in symptoms such as nasal congestion, itching, and hives . Additionally, bilastine has been shown to have minimal effects on other cellular processes, such as cell signaling pathways and gene expression, due to its high selectivity for the H1 receptor .
Molecular Mechanism
At the molecular level, bilastine acts as an inverse agonist of the histamine H1 receptor . During an allergic response, mast cells degranulate and release histamine, which binds to H1 receptors and triggers allergic symptoms . Bilastine binds to these receptors and stabilizes them in an inactive conformation, preventing histamine from exerting its effects . This inhibition reduces the development of allergic symptoms by blocking the downstream signaling pathways activated by histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, bilastine has shown a rapid onset of action, with peak plasma concentrations reached within 1.3 hours after oral administration . The drug has a half-life of approximately 14.5 hours, allowing for once-daily dosing . Bilastine is stable under physiological conditions and does not undergo significant degradation . Long-term studies have demonstrated that bilastine maintains its efficacy and safety profile over extended periods of use .
Dosage Effects in Animal Models
Preclinical studies in animal models have shown that bilastine is well-tolerated at various dosages . In repeated-dose toxicity studies, bilastine at doses up to 2,000 mg/kg/day did not cause mortality or significant adverse effects in rats and mice . At the highest doses, some reversible effects on body weight and food consumption were observed . In pregnant and lactating rats, bilastine was well-tolerated, with no observed adverse effects on embryo-fetal development at doses up to 400 mg/kg/day .
Metabolic Pathways
Bilastine is not significantly metabolized in the human body and does not interact with the cytochrome P450 enzyme system . This lack of metabolism reduces the potential for drug-drug interactions and makes bilastine a safer option for patients taking multiple medications . The primary route of elimination for bilastine is through feces (66.5%) and urine (28.3%) .
Transport and Distribution
Bilastine is absorbed rapidly after oral administration, with an absolute bioavailability of 61% . It is highly bound to plasma proteins (84-90%), which facilitates its distribution throughout the body . Bilastine’s distribution is influenced by transport proteins such as P-glycoprotein, which limits its uptake into the brain and contributes to its peripheral selectivity . The drug is primarily excreted unchanged in the feces and urine .
Subcellular Localization
Bilastine’s subcellular localization is primarily at the cell membrane, where it interacts with histamine H1 receptors . This localization is crucial for its function as an antihistamine, as it allows bilastine to effectively block histamine binding and prevent receptor activation . Bilastine does not undergo significant post-translational modifications or targeting to other cellular compartments, which contributes to its high specificity and minimal off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bilastine can be synthesized through various methods, one of which involves the oxidative rearrangement of specific intermediates . The process typically includes the use of solvents, reagents, and specific reaction conditions to achieve high yield and purity . For instance, one method involves the reaction of a benzimidazole derivative with a piperidine derivative under controlled conditions .
Industrial Production Methods: Industrial production of bilastine often involves scalable and commercially viable processes. These methods focus on optimizing yield, purity, and cost-effectiveness. One such method includes the use of novel intermediates and specific reaction parameters to ensure high-quality production .
Analyse Chemischer Reaktionen
Reaktionstypen: Bilastin durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Substitution .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel und spezifische Lösungsmittel. Beispielsweise kann die Degradation von this compound unter oxidativen Bedingungen zur Bildung von Benzimidazol- und Amin-N-Oxid-Derivaten führen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Benzimidazol- und Amin-N-Oxid-Derivate, die mit Hilfe der hochauflösenden Massenspektrometrie identifiziert wurden .
Vergleich Mit ähnlichen Verbindungen
Bilastin wird häufig mit anderen Antihistaminika der zweiten Generation wie Cetirizin, Fexofenadin und Desloratadin verglichen .
Eindeutigkeit:
Selektivität: this compound hat eine hohe Selektivität für den H1-Rezeptor, was zu seiner Wirksamkeit und den reduzierten Nebenwirkungen beiträgt.
Nicht sedierend: Im Gegensatz zu einigen anderen Antihistaminika überwindet this compound nicht die Blut-Hirn-Schranke, wodurch sedierende Wirkungen minimiert werden.
Ähnliche Verbindungen:
Fexofenadin: In der Wirksamkeit ähnlich wie this compound, aber möglicherweise mit unterschiedlichen pharmakokinetischen Eigenschaften.
Desloratadin: Ebenfalls wirksam bei der Behandlung von allergischen Symptomen, aber möglicherweise mit unterschiedlichen Rezeptorbindungsprofilen.
This compound zeichnet sich durch seine Balance aus Wirksamkeit, Sicherheit und minimalen sedierenden Wirkungen aus, was es für viele Patienten mit allergischen Erkrankungen zu einer bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
Record name | Bilastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
Record name | Bilastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202189-78-4 | |
Record name | Bilastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bilastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bilastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bilastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BILASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bilastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.